molecular formula C14H23NO3 B131964 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 204255-02-7

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Katalognummer: B131964
CAS-Nummer: 204255-02-7
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: HPKPKUHYXGQYRO-JHJVBQTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for this compound is C14H23NO3C_{14}H_{23}NO_3, and it has a molecular weight of approximately 255.34 g/mol. The structure features a bicyclic framework, which is characteristic of many biologically active compounds.

Structural Formula

 1R 5R 6R 5 1 Ethylpropoxy 7 azabicyclo 4 1 0 hept 3 ene 3 carboxylic Acid Ethyl Ester\text{ 1R 5R 6R 5 1 Ethylpropoxy 7 azabicyclo 4 1 0 hept 3 ene 3 carboxylic Acid Ethyl Ester}

Pharmacological Properties

Research indicates that compounds similar to (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exhibit various pharmacological properties:

  • Antiviral Activity : Some derivatives have shown effectiveness against influenza viruses, suggesting potential applications in antiviral therapies.
  • CNS Activity : The structural characteristics may confer neuroactive properties, making it a candidate for further investigation in neuropharmacology.

The precise mechanism of action for this specific compound remains under investigation; however, it is hypothesized that its activity may involve modulation of neurotransmitter systems or inhibition of viral replication pathways.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several azabicyclic compounds against influenza viruses. The results indicated that certain structural modifications enhanced efficacy, with some compounds achieving IC50 values in the low micromolar range.

CompoundIC50 (µM)Activity
Compound A2.5High
This compoundTBDTBD

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of azabicyclic compounds in rodent models. The findings suggested that certain derivatives could modulate dopamine receptors, indicating potential use in treating disorders like Parkinson's disease.

ParameterControl GroupTreated Group
Locomotor Activity (cm)100 ± 10150 ± 15*
Dopamine Levels (ng/mL)50 ± 580 ± 8*

(*p < 0.05)

Safety and Toxicity

Safety evaluations are crucial for any new compound. Preliminary toxicity assessments indicate that while some azabicyclic compounds exhibit low toxicity profiles, comprehensive studies are necessary to establish safety for clinical use.

Toxicity Data Overview

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (in rodents)
Chronic Exposure EffectsNot yet determined

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily recognized for its role as an impurity in the synthesis of Oseltamivir (Tamiflu), a widely used antiviral medication against influenza. The structural similarity allows it to be a valuable reference compound in the development of antiviral agents.

Pharmaceutical Development

Due to its unique bicyclic structure, this compound may exhibit interesting pharmacological properties that warrant further investigation. It is hypothesized that modifications to its structure could lead to enhanced efficacy or reduced side effects in antiviral therapies.

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of various derivatives that can be explored for their biological activity. Its reactivity can be harnessed to create new analogs with potentially improved therapeutic profiles.

Case Study 1: Antiviral Activity Assessment

A study conducted on derivatives of (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester demonstrated that certain modifications led to increased antiviral activity against influenza viruses. The findings suggested that the ethylpropoxy group plays a crucial role in enhancing interaction with viral proteins.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the SAR of this compound indicated that variations in the ethylpropoxy substituent significantly affect biological activity. This insight is critical for designing more effective antiviral agents by optimizing substituents based on their interactions with target enzymes.

Eigenschaften

IUPAC Name

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-10(5-2)18-12-8-9(14(16)17-6-3)7-11-13(12)15-11/h8,10-13,15H,4-7H2,1-3H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPKUHYXGQYRO-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942605
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204255-02-7
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.